4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide
Description
4-(4-Fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide is a piperazine-based carboxamide derivative featuring two distinct aromatic substituents: a 4-fluorophenyl group at the piperazine nitrogen and a 4-(trifluoromethoxy)phenyl group on the carboxamide moiety. The fluorine and trifluoromethoxy groups are electron-withdrawing substituents that enhance metabolic stability and influence lipophilicity, critical for pharmacokinetic optimization .
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O2/c19-13-1-5-15(6-2-13)24-9-11-25(12-10-24)17(26)23-14-3-7-16(8-4-14)27-18(20,21)22/h1-8H,9-12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEPDUUNXOYYSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401146405 | |
| Record name | 4-(4-Fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1-piperazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401146405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497060-78-3 | |
| Record name | 4-(4-Fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1-piperazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497060-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1-piperazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401146405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide typically involves the reaction of 4-fluorophenylpiperazine with 4-(trifluoromethoxy)benzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where substituents can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities due to its unique chemical structure, which includes a piperazine moiety and fluorinated aromatic rings. These features enhance its interaction with biological targets.
- Antidepressant Activity : Some studies suggest that piperazine derivatives can exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. The presence of fluorine atoms may enhance the lipophilicity and receptor affinity of the compound, potentially leading to improved efficacy in treating mood disorders .
- Antipsychotic Effects : Similar to other piperazine derivatives, this compound may have antipsychotic properties by acting as a dopamine receptor antagonist. The structural modifications, such as trifluoromethoxy substitution, could influence its binding affinity to dopamine receptors, which is crucial for antipsychotic activity .
Therapeutic Applications
The therapeutic potential of 4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide extends beyond mental health disorders:
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of piperazine derivatives similar to this compound:
- Synthesis and Testing : In one study, researchers synthesized a series of N-phenylpiperazine derivatives and evaluated their anticonvulsant activity in animal models. The results indicated that modifications at the phenyl ring significantly influenced their efficacy .
- Comparative Bioactivity : A comparative study assessed the antifungal activity of trifluoromethyl-substituted compounds against common fungal pathogens. The synthesized compounds showed varying degrees of effectiveness, with some outperforming established antifungal agents .
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Fluorinated derivatives (e.g., A3 in ) exhibit higher yields (57.3%) compared to chlorinated analogs (A6: 48.1%), suggesting fluorine’s favorable influence on reaction efficiency.
- Melting Points : Para-substituted fluorophenyl derivatives (A3) display higher melting points (~197°C) than chloro analogs (A6: ~190°C), likely due to increased crystallinity from fluorine’s electronegativity .
Enzyme Inhibition (Aspartate Aminotransferase)
Key Observations :
Androgen Receptor (AR) Antagonism
| Compound Name | Substituents (R2) | IC50 (µM) | Reference |
|---|---|---|---|
| YM-92088 | R2 = 3-CF3-4-CN-Ph | 0.47 | |
| Bicalutamide (Control) | N/A | 0.89 |
Key Observations :
- Introduction of cyano (CN) and trifluoromethyl (CF3) groups at R2 (YM-92088) significantly improves AR antagonism (IC50 = 0.47 µM) over the control drug bicalutamide (IC50 = 0.89 µM) . This suggests that the target compound’s trifluoromethoxy group (CF3O) may offer a balance between potency and metabolic stability.
Structure-Activity Relationship (SAR) Trends
Electron-Withdrawing Groups : Fluorine, trifluoromethyl, and trifluoromethoxy substituents enhance metabolic stability and receptor binding through increased lipophilicity and reduced susceptibility to oxidative metabolism .
Substituent Position : Para-substituted aromatic rings (e.g., 4-fluorophenyl in A3 ) generally improve crystallinity and synthetic yields compared to ortho/meta isomers.
Piperazine Flexibility : The piperazine scaffold allows for conformational adaptability, enabling interactions with diverse targets (e.g., enzymes, GPCRs) .
Biological Activity
The compound 4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide is part of a class of arylpiperazine derivatives that have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 376.36 g/mol. The structure features a piperazine ring substituted with fluorophenyl and trifluoromethoxy groups, which are known to influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Effects : Preliminary studies suggest that arylpiperazine derivatives can inhibit the growth of various cancer cell lines. The specific compound under review has shown promise in reducing cell viability in prostate and breast cancer models .
- Neuropharmacological Effects : Compounds with similar structures have been reported to interact with serotonin receptors, particularly the 5-HT_2C receptor, which may contribute to their effects on mood and anxiety disorders .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Receptor Interaction : The presence of the piperazine moiety allows for interaction with neurotransmitter receptors, including dopamine and serotonin receptors. This interaction could lead to modulation of neurotransmitter pathways, potentially influencing mood and behavior .
- Cell Cycle Arrest : In cancer studies, compounds similar to this one have been observed to induce cell cycle arrest at the G0/G1 phase, indicating a potential mechanism for inhibiting tumor growth .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of prostate and breast cancer cells | |
| Neuropharmacological | Modulation of serotonin receptors | |
| Cell Cycle Arrest | Induction in G0/G1 phase |
Case Studies
- Prostate Cancer Study : A study evaluated the effects of arylpiperazine derivatives on DU145 prostate cancer cells. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting that structural modifications could enhance potency .
- Breast Cancer Research : Another study assessed the efficacy of related compounds in MCF-7 breast cancer cells, revealing a dose-dependent reduction in cell viability, further supporting the anticancer potential of piperazine derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide, and how can reaction conditions be tailored to improve yield?
- Methodology : The compound can be synthesized via coupling reactions between fluorophenyl-substituted piperazines and carboxamide precursors. For example, coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are effective for forming the carboxamide bond. Solvents such as dichloromethane (DCM) and bases like N,N-diisopropylethylamine (DIEA) are critical for maintaining reaction efficiency . Purification via recrystallization or flash chromatography (using silica gel and EtOAc/hexane gradients) is recommended to isolate the product .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to confirm substituent positions and detect impurities. For example, aromatic protons in the fluorophenyl group appear as distinct doublets in the 7.0–7.5 ppm range .
- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to achieve baseline separation of the target compound from byproducts .
- Elemental Analysis : Compare calculated vs. experimental C, H, N, and F percentages to confirm purity (e.g., deviations <0.4% indicate high purity) .
Q. What are the key structural motifs influencing this compound’s physicochemical properties?
- Key Features :
- The piperazine core enables conformational flexibility, critical for binding to biological targets.
- Fluorophenyl and trifluoromethoxyphenyl groups enhance lipophilicity and metabolic stability due to fluorine’s electronegativity and hydrophobic effects .
- The carboxamide bridge facilitates hydrogen bonding with enzymes or receptors .
Advanced Research Questions
Q. How do substituent variations on the piperazine ring affect biological activity, and what strategies can resolve contradictory data in structure-activity relationship (SAR) studies?
- SAR Insights :
- Replacing the 4-trifluoromethoxyphenyl group with electron-withdrawing groups (e.g., nitro) may enhance kinase inhibition but reduce solubility .
- Adding bulky substituents (e.g., benzyl groups) can sterically hinder target binding, as observed in analogous tyrosine kinase inhibitors .
Q. What experimental approaches are recommended to study this compound’s interaction with biological targets such as serotonin receptors or kinases?
- Methodology :
- Radioligand Binding Assays : Use H-labeled ligands (e.g., 5-HT antagonists) to measure displacement potency in transfected cell lines .
- Kinase Profiling : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays to identify inhibitory activity .
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure real-time binding kinetics (ka/kd) .
Q. How can researchers address discrepancies in reported biological activity data across studies?
- Troubleshooting Steps :
- Verify compound purity using LC-MS to rule out degradation products.
- Standardize cell-based assays (e.g., consistent cell lines, passage numbers, and incubation times) to minimize variability .
- Cross-reference with structurally similar compounds (e.g., N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide) to identify trends in substituent effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
